4-Iodo-1-isobutyl-3-methyl-1H-pyrazole
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Overview
Description
4-Iodo-1-isobutyl-3-methyl-1H-pyrazole is a heterocyclic organic compound characterized by the presence of an iodine atom at the fourth position, an isobutyl group at the first position, and a methyl group at the third position of the pyrazole ring. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 1-isobutyl-3-methyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process often includes recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation and Reduction Reactions: Employ oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Yield substituted pyrazoles with various functional groups.
Coupling Reactions: Produce biaryl compounds or other complex structures.
Oxidation and Reduction Reactions: Result in oxidized or reduced pyrazole derivatives.
Scientific Research Applications
4-Iodo-1-isobutyl-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyrazole ring can facilitate binding to these targets through various interactions, including hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
- 4-Iodo-1-isopropyl-1H-pyrazole
- 4-Iodo-3-trifluoromethyl-1H-pyrazole
- 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Comparison: 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
4-iodo-3-methyl-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2/c1-6(2)4-11-5-8(9)7(3)10-11/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLASZLHLHCRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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